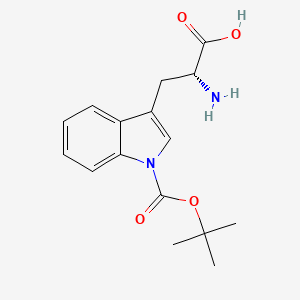

H-D-Trp(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, also known as (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.4. The purity is usually 95%.

BenchChem offers high-quality (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique

“H-D-Trp(Boc)-OH” est largement utilisé dans le domaine de la synthèse peptidique {svg_1}. Il est souvent utilisé dans la méthodologie Fmoc/tBu en synthèse peptidique en phase solide assistée par micro-ondes {svg_2}. Le groupe Boc (tert-butoxycarbonyle) est un groupe protecteur utilisé en synthèse organique.

Immobilisation en phase solide

Ce composé est également utilisé pour l'immobilisation en phase solide {svg_3}. La résine 2-Chlorotrityl-Chloride, qui est moins labile aux acides que la résine Trityl, est largement utilisée à cette fin {svg_4}.

Production de dérivés d'acides aminés

“this compound” est un dérivé important des acides aminés. Il est utilisé dans la production d'autres composés organiques complexes {svg_5}.

Recherche biochimique

En recherche biochimique, “this compound” est utilisé comme élément constitutif pour la synthèse de peptides et de protéines {svg_6}.

Applications pharmaceutiques

Dans l'industrie pharmaceutique, “this compound” est utilisé dans la synthèse de divers médicaments. Sa structure unique lui permet d'être utilisé dans la création d'une large gamme de composés pharmaceutiques {svg_7}.

Recherche chimique

“this compound” est utilisé en recherche chimique pour l'étude des mécanismes réactionnels, le développement de nouvelles méthodologies de synthèse et la synthèse de produits naturels {svg_8}.

Activité Biologique

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, commonly referred to as H-D-Trp(Boc)-OH, is a β-amino acid derivative of tryptophan. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to protein synthesis and enzyme inhibition. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- CAS Number : 201290-11-1

- Purity : Typically ≥ 98% in commercial preparations .

The compound exerts its biological effects primarily through interactions with various enzymes and receptors. Its structure facilitates binding to active sites, potentially influencing pathways related to:

- Protein Synthesis : As a tryptophan analog, it may be incorporated into peptides and proteins, possibly altering their function.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in cellular processes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Enzyme Inhibition

Research has demonstrated that (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid can inhibit HDACs. For instance:

- HDAC Inhibition : The compound was evaluated alongside azumamides against a panel of HDAC isoforms. It showed selective inhibition with IC50 values ranging from 14 nM to 67 nM for HDAC1–3 and HDAC10 . This suggests potential applications in cancer therapy where HDAC inhibition is beneficial.

Case Studies

- Cancer Cell Studies : In vitro studies have shown that compounds structurally related to (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid can induce multipolarity in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes .

- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering insights into treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Data Table

Propriétés

IUPAC Name |

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUPCCKOVTCFZ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718554 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201290-11-1 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.